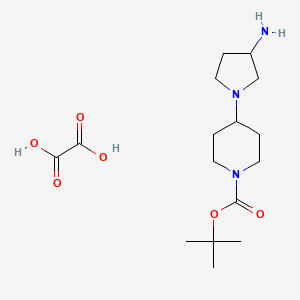

Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate oxalate

Description

Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate oxalate is a chemical compound with the molecular formula C14H27N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula |

C16H29N3O6 |

|---|---|

Molecular Weight |

359.42 g/mol |

IUPAC Name |

tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate;oxalic acid |

InChI |

InChI=1S/C14H27N3O2.C2H2O4/c1-14(2,3)19-13(18)16-8-5-12(6-9-16)17-7-4-11(15)10-17;3-1(4)2(5)6/h11-12H,4-10,15H2,1-3H3;(H,3,4)(H,5,6) |

InChI Key |

FAFZWHWLSGMTBX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2)N.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate oxalate typically involves multiple steps. One common method includes the reaction of tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate with oxalic acid to form the oxalate salt. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate oxalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate oxalate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic applications, including drug development.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate oxalate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved in these interactions are still under investigation, and further research is needed to fully understand the compound’s mechanism of action .

Comparison with Similar Compounds

Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate oxalate can be compared with other similar compounds, such as:

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has similar structural features but differs in its biological and chemical properties.

Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: Another similar compound used in the preparation of azetidine and piperidine carbamates

These comparisons highlight the uniqueness of this compound in terms of its specific applications and properties.

Biological Activity

Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate oxalate, a compound with the CAS number 885274-89-5, is gaining attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H27N3O2

- Molecular Weight : 269.38 g/mol

- Synonyms : 4-(3-amino-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester, tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate

The biological activity of this compound is largely attributed to its interaction with various biochemical pathways:

- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin, which may have implications for mood disorders and neurodegenerative diseases.

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, potentially reducing oxidative stress in cells. This is crucial as oxidative stress is implicated in various chronic diseases.

In Vitro Studies

Several studies have evaluated the biological activities of related compounds, providing insights into the potential effects of this compound:

Case Studies

Case Study 1: Piperine and Kidney Stone Disease

In a study involving Wistar rats, piperine was administered to evaluate its effects on kidney stone formation. Results indicated significant reductions in serum parameters associated with lithiasis, suggesting a protective role against kidney stones. This study provides a model for understanding how tert-butyl derivatives might exert similar protective effects .

Case Study 2: Antioxidant Effects

Research on similar piperidine derivatives revealed their ability to scavenge free radicals effectively. This suggests that this compound may also contribute to reduced oxidative stress, thereby protecting against cellular damage associated with various diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.